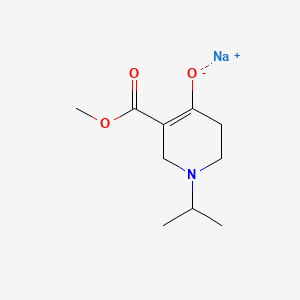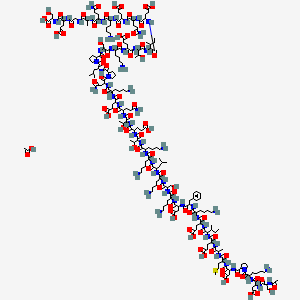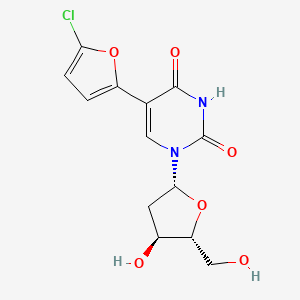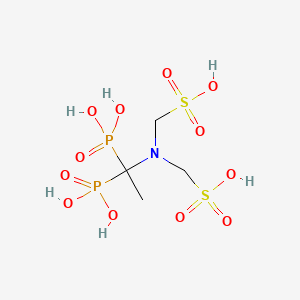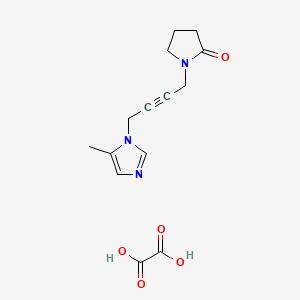
N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or tetrahydrofuran (THF).
Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to facilitate the substitution of one chlorine atom.
Step 3: Isopropylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature to complete the substitution of the remaining chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which can be utilized in various chemical reactions and processes.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Ethyl-N’,N’'-bis(ethyl)-1,3,5-triazine-2,4,6-triamine
- N-Propyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the specific combination of ethyl and isopropyl groups attached to the triazine ring
Eigenschaften
CAS-Nummer |
84946-01-0 |
|---|---|
Molekularformel |
C11H22N6 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
6-N-ethyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-9-15-10(13-7(2)3)17-11(16-9)14-8(4)5/h7-8H,6H2,1-5H3,(H3,12,13,14,15,16,17) |
InChI-Schlüssel |
JXSQHULMJXTBLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


